Cas no 10491-31-3 (Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1))

Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) structure
10491-31-3 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
CAS-nummer:10491-31-3
MF:C20H26NaO4P
MW:384.381577968597
CID:170889
PubChem ID:23670856
Update Time:2025-04-19

Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
    • MARK NA-10
    • Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt
    • Phenol, p-tert-butyl-, hydrogen phosphate, sodium salt
    • Sodium bis(4-tert-butyl phenyl)phosphate
    • Sodium bis(p-tert-butylphenyl) phosphate
    • Sodium di(p-t-butylphenyl) phosphate
    • Bis-(4-tert-butylphenyl)-phosphoric acid sodium salt
    • Phosphoric acid O,O-bis(4-tert-butylphenyl)O-sodium salt
    • UNII-78P250F662
    • 10491-31-3
    • Q27266682
    • SCHEMBL402058
    • DTXSID7065097
    • NS00087269
    • Sodium di(p-tert-butylphenyl)phosphate
    • EINECS 234-016-6
    • 78P250F662
    • sodium;bis(4-tert-butylphenyl) phosphate
    • Phenol, 4-(1,1-dimethylethyl)-, 1,1'-(hydrogen phosphate), sodium salt (1:1)
    • ADK STAB NA 10UF
    • Sodium di(p-t-butylphenyl)phosphate
    • Phosphoric acid bis(p-tert-butylphenyl)=sodium ester salt
    • Phosphoric acid bis(4-tert-butylphenyl) =odiumsdium ester salt
    • Inchi: 1S/C20H27O4P.Na/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3,(H,21,22);/q;+1/p-1
    • InChI-sleutel: SNAQARSCIHDMGI-UHFFFAOYSA-M
    • LACHT: P(=O)([O-])(OC1C=CC(=CC=1)C(C)(C)C)OC1C=CC(=CC=1)C(C)(C)C.[Na+]

Berekende eigenschappen

  • Exacte massa: 384.14678
  • Monoisotopische massa: 384.14664059g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 6
  • Complexiteit: 427
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.6Ų

Experimentele eigenschappen

  • PSA: 58.59
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